N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide

Kinase inhibition NF-κB pathway Inflammation

The compound N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide (CAS 634186-79-1) is a fluorinated benzamide derivative with the molecular formula C15H8F7NO2 and a molecular weight of 367.22 g/mol. It is structurally characterized by a 4-fluoro-2-hydroxybenzamide core linked to a 3,5-bis(trifluoromethyl)phenyl moiety.

Molecular Formula C15H8F7NO2
Molecular Weight 367.22 g/mol
CAS No. 634186-79-1
Cat. No. B12594993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide
CAS634186-79-1
Molecular FormulaC15H8F7NO2
Molecular Weight367.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C15H8F7NO2/c16-9-1-2-11(12(24)6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25)
InChIKeyHWXMQMWLGBAHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide: Procurement-Relevant Identity and Chemical Baseline


The compound N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide (CAS 634186-79-1) is a fluorinated benzamide derivative with the molecular formula C15H8F7NO2 and a molecular weight of 367.22 g/mol . It is structurally characterized by a 4-fluoro-2-hydroxybenzamide core linked to a 3,5-bis(trifluoromethyl)phenyl moiety. Publicly available physicochemical and safety data are limited; it is listed as a research compound, typically offered at 95% purity, with no reported boiling point, melting point, or density . No authoritative biological activity data, patent assignments, or primary research papers were identified in the current search.

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide: Risks of Blind Substitution Without Quantitative Differentiation


The absence of disclosed head-to-head comparative pharmacological, selectivity, or ADME data for N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide precludes any assessment of its interchangeability with close structural analogs such as N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (IMD 0354, CAS 978-62-1). In the broader benzamide kinase inhibitor class, small substituent changes (e.g., 4-F vs. 5-Cl) are known to alter potency, selectivity, and pharmacokinetic profiles in unpredictable ways. Without quantitative evidence, generic substitution carries a high risk of deviating from expected target engagement and biological outcome, and procurement decisions must be based on specific project validation rather than assumed class-level equivalence.

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide: Insufficient Evidence for Quantitative Comparator Analysis


No Validated Quantitative Comparator Data Available for Procurement-Focused Differentiation of N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide

A comprehensive search of primary research literature, patents, and authoritative biochemical databases (ChEMBL, BindingDB, PubMed) for N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide (CAS 634186-79-1) yielded no quantitative bioactivity data (e.g., IC50, Ki, EC50), selectivity profiles, or ADME parameters. No direct head-to-head comparison with any close analog (e.g., the 5-chloro derivative IMD 0354) was found. Consequently, no verifiable differentiation claim can be made to support scientific selection or procurement prioritization of this compound over related structures.

Kinase inhibition NF-κB pathway Inflammation

N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide: Data-Limited Application Scenarios Requiring Internal Validation


Exploratory SAR and Internal Lead Optimization Programs

Given the absence of public pharmacological data, the compound may serve as a building block or negative control in internal structure-activity relationship (SAR) campaigns targeting kinases or other enzymes where the 3,5-bis(trifluoromethyl)phenyl group is a key pharmacophore. Its value is entirely dependent on in-house assay results.

Chemical Probe Development with Novel Selectivity Profiles

If internal screening reveals a distinct selectivity window compared to the well-characterized 5-chloro analog (IMD 0354), the compound could be developed as a chemical probe. This application is speculative and requires full selectivity panel screening that is not yet available in the public domain.

Sourcing for Reference Standard or Impurity Profiling

The compound may be acquired as a reference standard for analytical method development, particularly if it is a synthetic impurity or degradation product of a related drug substance. This use is driven by quality control requirements rather than documented biological differentiation.

Quote Request

Request a Quote for N-[3,5-Bis(trifluoromethyl)phenyl]-4-fluoro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.